molecular formula C12H16O B122872 4'-Isobutylacetophenone CAS No. 38861-78-8

4'-Isobutylacetophenone

Cat. No. B122872
CAS RN: 38861-78-8
M. Wt: 176.25 g/mol
InChI Key: KEAGRYYGYWZVPC-UHFFFAOYSA-N
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Patent
US07402602B2

Procedure details

Bromine (1.25 ml; 25 mmol) is added dropwise to a solution of 4′-isobutylacetophenone (3.52 g; 20 mmol) in 60 ml of ethanol cooled down to approximately 5° C. After stirring the reaction mixture for 30 minutes at this temperature, stirring is continued for one hour at ambient temperature. The reaction medium, to which small portions of toluene are added, is concentrated to dryness. After purification on a silica column (eluent: ethyl-heptane acetate: 5-95), a colourless oil is obtained with a yield of 57%.
Quantity
1.25 mL
Type
reactant
Reaction Step One
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([C:7]1[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=1)[CH:4]([CH3:6])[CH3:5].C1(C)C=CC=CC=1>C(O)C>[Br:1][CH2:14][C:13]([C:10]1[CH:9]=[CH:8][C:7]([CH2:3][CH:4]([CH3:6])[CH3:5])=[CH:12][CH:11]=1)=[O:15]

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
BrBr
Name
Quantity
3.52 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=C1)C(C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
After stirring the reaction mixture for 30 minutes at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for one hour at ambient temperature
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
After purification on a silica column (eluent: ethyl-heptane acetate: 5-95)
CUSTOM
Type
CUSTOM
Details
a colourless oil is obtained with a yield of 57%

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrCC(=O)C1=CC=C(C=C1)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.